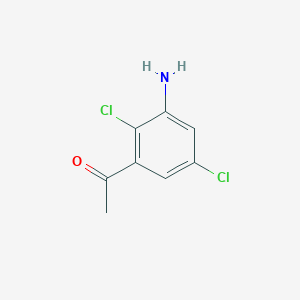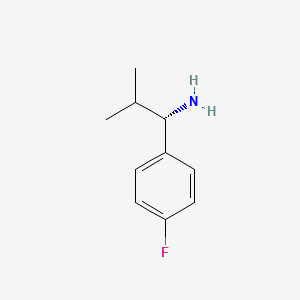![molecular formula C16H19ClO B15220780 (6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol](/img/structure/B15220780.png)
(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two rings. This compound has a molecular formula of C16H19ClO and a molecular weight of 262.77 g/mol . The presence of the spiro carbon imparts significant three-dimensionality to the molecule, making it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol typically involves the formation of the spirocyclic core followed by the introduction of the chlorophenyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The chlorophenyl group can then be introduced via a Friedel-Crafts alkylation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of (6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.5]nonan-6-one: Another spirocyclic compound with a similar core structure but different functional groups.
Spirocyclic oxindoles: These compounds share the spirocyclic motif and are widely studied for their medicinal properties.
Uniqueness
(6-(4-Chlorophenyl)spiro[3.5]non-6-en-7-yl)methanol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19ClO |
|---|---|
Molecular Weight |
262.77 g/mol |
IUPAC Name |
[8-(4-chlorophenyl)spiro[3.5]non-7-en-7-yl]methanol |
InChI |
InChI=1S/C16H19ClO/c17-14-4-2-12(3-5-14)15-10-16(7-1-8-16)9-6-13(15)11-18/h2-5,18H,1,6-11H2 |
InChI Key |
WTBIVLRNTAHMAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B15220702.png)

![Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B15220712.png)
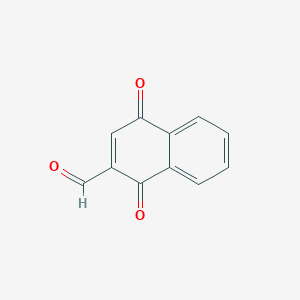

![tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B15220734.png)
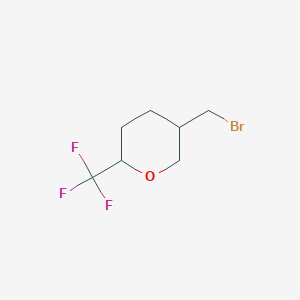
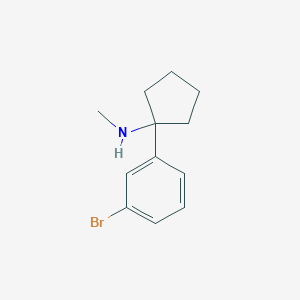

![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride](/img/structure/B15220755.png)

